molecular formula C5H10N4 B2925731 (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine CAS No. 1841112-03-5

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

Cat. No.: B2925731
CAS No.: 1841112-03-5
M. Wt: 126.163
InChI Key: AERFFVLJKPEURK-SCSAIBSYSA-N
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Description

(1R)-1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine is a chiral amine featuring a 1,2,3-triazole ring substituted with a methyl group at the 1-position. Its molecular formula is C5H10N4, with a molecular weight of 126.16 g/mol and CAS number 1841112-03-5 . The compound is stored under dark, inert conditions at 2–8°C due to its sensitivity to degradation. It is classified as hazardous (UN 2735, Category 8), with risks including skin corrosion (H314) and respiratory irritation (H335) .

Properties

IUPAC Name

(1R)-1-(3-methyltriazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERFFVLJKPEURK-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Introduction of the Amine Group: The triazole ring is then functionalized with an amine group through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming imines or nitriles.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Dihydrotriazoles.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine exerts its effects depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The triazole ring can interact with various molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to analogs with variations in heterocycle type, substituent position, and chain length. Key differences are summarized below:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) pKa Boiling Point (°C) Storage Conditions
Target Compound 1,2,3-Triazol-5-yl 1-Methyl C5H10N4 126.16 2–8°C, inert atmosphere
(1R)-1-(1,3-Thiazol-5-yl)propan-1-amine 1,3-Thiazol-5-yl None C6H10N2S 142.22 8.73 232.5
Triazol-4-yl Isomer 1,2,3-Triazol-4-yl 1-Methyl C5H10N4·HCl 162.6 Discontinued
(1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine 1,2-Oxazol-3-yl 5-Methyl C6H10N2O 126.16
1-(1-Methyl-1H-1,2,3-triazol-5-yl)methanamine 1,2,3-Triazol-5-yl 1-Methyl C4H8N4·HCl 136.59 (base)
Key Observations:
  • Heterocycle Impact: The thiazole analog (C6H10N2S) has a sulfur atom, increasing molecular weight and altering polarity compared to the triazole-based target compound. Its higher pKa (8.73) suggests greater basicity .
  • Substituent Position :
    • The triazol-4-yl isomer (C5H10N4·HCl) differs in triazole ring substitution (4- vs. 5-position), which may influence steric hindrance and intermolecular interactions. This compound is discontinued, hinting at stability or synthesis challenges .
  • Chain Length :
    • The methanamine analog (C4H8N4·HCl) has a shorter carbon chain, reducing hydrophobicity and possibly bioavailability .

Biological Activity

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine, also known as (R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C5_5H10_{10}N4_4
  • Molecular Weight: 126.16 g/mol
  • CAS Number: 1841112-03-5

The compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and antifungal properties.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The presence of the triazole ring in (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine suggests potential efficacy against a range of pathogens. A study on related compounds demonstrated that modifications in the triazole structure could enhance antifungal activity against strains such as Candida albicans and Aspergillus fumigatus .

Anticancer Activity

Triazole compounds have been investigated for their anticancer properties. Preliminary studies suggest that (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine may inhibit cancer cell proliferation. For example, derivatives of triazoles have shown promise in targeting specific cancer pathways through modulation of enzyme activity associated with tumor growth .

Neuroprotective Effects

Emerging research has indicated that certain triazole compounds possess neuroprotective properties. The compound's potential to modulate neurotransmitter systems may provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of triazole derivatives:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated efficacy against various fungal strains with a minimum inhibitory concentration (MIC) of 32 µg/mL for Candida species.
Study 2Anticancer ActivityIn vitro assays indicated a reduction in cell viability of cancer cell lines by approximately 50% at a concentration of 10 µM.
Study 3Neuroprotective EffectsShowed potential in preventing oxidative stress-induced neuronal damage in rat models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Core Synthesis : Start with a triazole precursor (e.g., 1-methyl-1H-1,2,3-triazole-5-carbaldehyde) and perform reductive amination using a chiral amine source. Catalytic hydrogenation with palladium or Raney nickel can yield the desired stereoisomer .
  • Optimization : Adjust reaction parameters (temperature, solvent polarity, catalyst loading) to enhance enantiomeric excess (ee). For example, using polar aprotic solvents (DMF or DMSO) improves reaction rates, while low temperatures (0–5°C) reduce racemization .
  • Validation : Monitor reaction progress via TLC or HPLC and confirm stereochemistry with chiral chromatography .

Q. How should researchers characterize the stereochemical purity of this compound?

  • Analytical Techniques :

  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers .
  • NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomeric complexes in 1H^1H or 13C^{13}C NMR .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally similar triazole derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation .
  • Waste Disposal : Segregate chemical waste and dispose via certified hazardous waste services to avoid environmental contamination .
  • Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and evacuate the area if vapors are detected .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be systematically resolved?

  • Troubleshooting Framework :

  • Impurity Analysis : Use LC-MS to identify byproducts (e.g., unreacted intermediates or oxidation products).
  • Solvent Effects : Test NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen-bonding interactions that may shift peaks .
  • Cross-Validation : Compare with computational NMR predictions (DFT) or literature data for analogous triazole-amines .

Q. What strategies optimize enantiomeric excess in asymmetric synthesis of this chiral amine?

  • Enantioselective Methods :

  • Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) for hydrogenation steps .
  • Dynamic Kinetic Resolution : Use enzymes (lipases) or transition-metal catalysts to bias the reaction toward the (R)-isomer .
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track ee during synthesis and adjust conditions dynamically .

Q. How can computational methods predict physicochemical properties (e.g., solubility, stability) of this compound?

  • Computational Workflow :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate dipole moments and solubility parameters .
  • Molecular Dynamics (MD) : Simulate solvation free energy in water/ethanol mixtures to guide solvent selection for crystallization .
  • Thermodynamic Data : Reference NIST-subscription databases for enthalpy of sublimation (ΔsubH°) and phase-change behavior .

Q. What environmental considerations are critical for large-scale experimental studies?

  • Mitigation Strategies :

  • Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Waste Minimization : Implement solvent recovery systems and catalytic recycling to reduce hazardous waste .
  • Biodegradation Studies : Assess environmental persistence using OECD 301F tests (aerobic degradation in activated sludge) .

Q. How can tautomeric behavior in triazole-containing compounds be analyzed experimentally and computationally?

  • Tautomerism Analysis :

  • X-ray Crystallography : Resolve tautomeric forms in the solid state, as shown for 3-phenyl-1H-1,2,4-triazol-5-amine .
  • Spectroscopy : Use 1H^1H-15N^{15}N HMBC NMR to detect proton exchange between triazole N-atoms .
  • Computational Modeling : Calculate tautomer stability via Gibbs free energy differences (ΔG) at the MP2/cc-pVTZ level .

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